molecular formula C17H18N6O B5270463 5,7-DIMETHYL-N'-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

5,7-DIMETHYL-N'-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE

Cat. No.: B5270463
M. Wt: 322.4 g/mol
InChI Key: KSFZELYXOPIZLU-DEDYPNTBSA-N
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Description

5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities, including antifungal, antibacterial, and antitumor properties . The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Chemical Reactions Analysis

Types of Reactions

5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may yield various substituted triazolopyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE involves its interaction with various molecular targets and pathways. For example, it may act as a calcium channel modulator or corticotropin-releasing factor 1 receptor antagonist . The compound’s unique structure allows it to interact with specific biological receptors, leading to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-DIMETHYL-N’-[(1E)-1-(4-METHYLPHENYL)ETHYLIDENE]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOHYDRAZIDE is unique due to its specific substitution pattern and the presence of the 4-methylphenyl group

Properties

IUPAC Name

5,7-dimethyl-N-[(E)-1-(4-methylphenyl)ethylideneamino]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O/c1-10-5-7-14(8-6-10)13(4)20-21-16(24)15-19-17-18-11(2)9-12(3)23(17)22-15/h5-9H,1-4H3,(H,21,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSFZELYXOPIZLU-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NNC(=O)C2=NN3C(=CC(=NC3=N2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/NC(=O)C2=NN3C(=CC(=NC3=N2)C)C)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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